molecular formula C5H9N3O B1267542 5-Propyl-1,3,4-oxadiazol-2-amine CAS No. 69741-89-5

5-Propyl-1,3,4-oxadiazol-2-amine

Cat. No. B1267542
Key on ui cas rn: 69741-89-5
M. Wt: 127.14 g/mol
InChI Key: ONPGEOZWSJOTMY-UHFFFAOYSA-N
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Patent
US06462198B1

Procedure details

To a solution of 5.0 g (47.0 mmol) cyanogen bromide in 50 ml of methanol was added dropwise over a period of 30 min a solution of 4.80 g (47.0 mmol) butyric acid hydrazide in 50 ml of methanol. The mixture was then refluxed for 15 min, and then concentrated in vacuo till cristallisation began. The cristals (9 g) were filtered off, taken up in 60 ml of ethanol. Then 5 g of finely powdered potassium carbonate were added and the suspension was stirred for 5 min at room temperature. The resulting orange suspension was filtered, and the filtrate was concentrated in vacuo. The resulting orange powder (5.5 g) was purified by flash chromatography on silicagel with a 80:10:1 mixture of methylene chloride/methanol/28% ammonia as eluent to yield 3.95 g (31.1 mmol, 66%) of 5-propyl-[1,3,4]oxadiazol-2-ylamine as white cristals, MS: m/e=127 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[C:4]([NH:9][NH2:10])(=[O:8])[CH2:5][CH2:6][CH3:7]>CO>[CH2:5]([C:4]1[O:8][C:2]([NH2:1])=[N:10][N:9]=1)[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N#CBr
Name
Quantity
4.8 g
Type
reactant
Smiles
C(CCC)(=O)NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo till cristallisation
FILTRATION
Type
FILTRATION
Details
The cristals (9 g) were filtered off
ADDITION
Type
ADDITION
Details
Then 5 g of finely powdered potassium carbonate were added
FILTRATION
Type
FILTRATION
Details
The resulting orange suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting orange powder (5.5 g) was purified by flash chromatography on silicagel with a 80:10:1 mixture of methylene chloride/methanol/28% ammonia as eluent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)C1=NN=C(O1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.1 mmol
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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